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molecular formula C11H13BrO4 B7874832 Methyl 4-(2-bromoethoxy)-3-methoxybenzoate

Methyl 4-(2-bromoethoxy)-3-methoxybenzoate

Cat. No. B7874832
M. Wt: 289.12 g/mol
InChI Key: HEUQHRZYEBBHNB-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

To a solution of methyl 4-hydroxy-3-methoxy-benzoate (2.0 g, 11 mmol) in acetone (330 mL) was added K2CO3 (6.1 g, 44 mmol) followed by 1,2-dibromoethane (6.2 g, 2.8 mL, 33 mmol). The mixture was stirred for 2d at 75° C. The mixture was cooled to ambient temperature and the solids were removed by filtration. The filtrate was concentrated and the residue was purified by column chromatography (10-25% ethyl acetate/hexanes) to give methyl 4-(2-bromoethoxy)-3-methoxybenzoate. ESI-MS m/z calc. 288.0, found 289.1 (M+1)+; Retention time: 1.47 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].C([O-])([O-])=O.[K+].[K+].[Br:20][CH2:21][CH2:22]Br>CC(C)=O>[Br:20][CH2:21][CH2:22][O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
6.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
330 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (10-25% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=C(C(=O)OC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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